
2-Amino-6-chlorobenzothiazole
Overview
Description
2-Amino-6-chlorobenzothiazole is a heterocyclic compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol . It is a derivative of benzothiazole, characterized by the presence of an amino group at the second position and a chlorine atom at the sixth position of the benzothiazole ring. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-chlorobenzothiazole can be synthesized through several methods. One common method involves the reaction of 2-aminobenzothiazole with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydrogen atom at the sixth position with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of microwave irradiation in the presence of ionic liquids such as 1-butyl-3-methylimidazolium and inorganic anions. This method not only enhances the reaction rate but also improves the yield of the desired product .
Chemical Reactions Analysis
Substitution and Condensation Reactions
The 2-amino group undergoes condensation with carbonyl compounds to form Schiff bases and hydrazide derivatives:
Notable transformations :
-
Hydrazide formation :
-
Schiff base synthesis :
Derivative | R Group | Melting Point (°C) | IR ν(C=O) (cm⁻¹) |
---|---|---|---|
Va | C₆H₅ | 172 | 1640 |
Vc | 4-(NMe₂)C₆H₄ | 162 | 1675 |
Vg | 3-NO₂C₆H₄ | 122 | 1605 |
Cyclization Reactions
The hydrazide derivatives undergo cyclization to form bioactive heterocycles:
Thiazolidinone formation :
-
Reacts with mercaptoacetic acid (dioxane, ZnCl₂, 12 hrs reflux) to yield 4-thiazolidinones (VIa-h) :
Compound | Ar Substituent | Yield (%) | MMP-13 Inhibition (IC₅₀, µM) |
---|---|---|---|
VIa | Phenyl | 90 | 11.5 ± 1.9 |
VIe | 3,4-Dimethoxyphenyl | 80 | 10.9 ± 2.4 |
Azetidinone synthesis :
Complexation with Metal Ions
The compound forms stable complexes with transition metals via its amino and sulfur donor atoms:
Coordination chemistry :
-
Reacts with chloroacetic acid/KOH to form a carboxylate ligand, which complexes with Ni(II), Cu(II), and Sn(II) :
Metal Complex | Magnetic Moment (BM) | IR ν(C=O) Shift (cm⁻¹) |
---|---|---|
Ni(LH)₂ | 3.12 | 1710 → 1685 |
Cu(LH)₂ | 1.98 | 1710 → 1690 |
Antibacterial activity :
-
Cu(II) complexes show enhanced activity against S. aureus (MIC = 12.5 µg/mL) compared to the free ligand .
Oxidative Ring-Closure Mechanisms
Industrial-scale synthesis employs oxidative cyclization of arylthioureas:
-
Patent method : 4-Chloroaniline derivatives react with thiourea in H₂SO₄/Br₂ catalyst (60-80°C) to yield 2-amino-6-chlorobenzothiazole sulfate .
This compound's reactivity profile enables its use in pharmaceuticals, material science, and coordination chemistry, with ongoing research into its selective enzyme inhibition and metal-organic framework applications .
Scientific Research Applications
Antimicrobial Properties
2-Amino-6-chlorobenzothiazole has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on bacteria such as E. coli and Salmonella typhimurium, with varying zones of inhibition depending on concentration levels. For example, at a concentration of 300 ppm, it showed a zone of inhibition of 1 mm against E. coli and 2.5 mm against Salmonella typhimurium .
Antitumor Activity
Research indicates that derivatives of this compound can act as potent antitumor agents. A study highlighted the synthesis of (2-aminobenzothiazole)-methyl-1,1-bisphosphonic acids that selectively inhibit matrix metalloproteinase-13 (MMP-13), which is implicated in bone metastases. These compounds showed promising results in vitro, suggesting potential therapeutic applications in treating skeletal malignancies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Certain derivatives have shown significant anti-inflammatory activity, which could be beneficial in developing new treatments for inflammatory diseases .
Case Study 1: Antimicrobial Activity Assessment
A comprehensive study evaluated the antimicrobial efficacy of several substituted benzothiazoles, including this compound. The results indicated a broad spectrum of activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Antitumor Agent Development
In another significant study, researchers synthesized a series of bisphosphonic acid derivatives based on this compound. These compounds were tested for their ability to inhibit MMPs involved in cancer progression. The most effective derivatives demonstrated superior activity compared to existing treatments, suggesting a promising avenue for future cancer therapies .
Summary Table of Applications
Application Area | Specific Uses | Key Findings |
---|---|---|
Antimicrobial Activity | Inhibition of bacterial growth | Effective against E. coli and Salmonella typhimurium |
Antitumor Activity | Inhibition of MMPs in cancer treatment | Selective inhibitors with high potency |
Anti-inflammatory Effects | Potential treatments for inflammatory diseases | Significant anti-inflammatory properties observed |
Coordination Chemistry | Formation of metal complexes | Unique properties for catalysis and drug delivery |
Mechanism of Action
The mechanism of action of 2-amino-6-chlorobenzothiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biomolecules, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzothiazole
- 2-Amino-6-bromobenzothiazole
- 2-Amino-6-fluorobenzothiazole
- 2-Amino-6-nitrobenzothiazole
- 2-Amino-6-hydroxybenzothiazole
Uniqueness
Compared to its analogs, 2-amino-6-chlorobenzothiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s ability to participate in substitution reactions and can influence its interaction with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
2-Amino-6-chlorobenzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, synthesis, and biological applications of this compound, supported by data tables and case studies.
This compound features a bicyclic structure comprising a benzene ring fused to a thiazole ring, with an amino group and a chlorine atom at specific positions. This configuration contributes to its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Exhibits significant effects against various bacteria and fungi.
- Antitumor Activity : Demonstrates potential in inhibiting tumor cell growth.
- Anti-inflammatory Properties : Shows promise in reducing inflammation.
- Corrosion Inhibition : Functions as an effective corrosion inhibitor for metals.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results are summarized in the following table:
Concentration (ppm) | E. coli | Salmonella typhimurium | Nitrobacter | Aspergillus fumigatus | Penicillium chrysogenum |
---|---|---|---|---|---|
0 | 0 mm | 0 mm | 0 mm | 0 mm | 0 mm |
100 | 0.5 mm | 0 mm | 2 mm | 0.25 mm | 0.25 mm |
200 | 0.5 mm | 1.5 mm | 1.5 mm | 3.7 mm | 1 mm |
300 | 1 mm | 1 mm | 3.8 mm | 4.5 mm | 5 mm |
The compound exhibited varying degrees of inhibition against different microorganisms, indicating its potential as an antimicrobial agent .
Antitumor Activity
Research has indicated that derivatives of benzothiazoles, including this compound, possess antitumor properties. A study demonstrated that certain synthesized derivatives showed cytotoxic effects on various cancer cell lines, with notable inhibition of cell proliferation and induction of apoptosis through modulation of key regulatory proteins such as Bcl-2 and Cyclin D .
Anti-inflammatory Properties
Some studies have highlighted the anti-inflammatory effects of benzothiazole derivatives, including those containing the amino group at position two. These compounds have been shown to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Corrosion Inhibition
In addition to biological activities, this compound has been investigated for its effectiveness as a corrosion inhibitor for copper in acidic media. The compound demonstrated significant protective qualities, making it valuable in industrial applications .
Case Studies
- Antimicrobial Study : In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various substituted benzothiazoles, including this compound, against standard bacterial strains. The findings underscored the compound's effectiveness compared to other known antimicrobial agents .
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of palladium complexes derived from benzothiazoles on tumor cell lines, revealing that these complexes exhibited higher cytotoxicity than their parent compounds, indicating enhanced activity due to metal coordination .
Q & A
Basic Research Questions
Q. What are the key safety protocols for handling 2-Amino-6-chlorobenzothiazole in laboratory settings?
- Methodological Answer :
- Use local exhaust ventilation and avoid contact with strong oxidizing agents during synthesis or handling .
- In case of skin/eye contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Spills should be contained using non-combustible absorbents (e.g., sand) and disposed of via licensed hazardous waste contractors to prevent environmental contamination .
Q. What synthetic routes are effective for preparing this compound derivatives?
- Methodological Answer :
- Derivatives are synthesized via condensation of ortho-chloroaniline with isothiocyanates or carbon disulfide under basic conditions .
- Schiff’s base derivatives (e.g., 7-chloro-6-fluoro analogs) are prepared by reacting this compound with substituted aldehydes, followed by characterization via ¹H-NMR and TLC (ethyl acetate:methanol:water = 10:1:1) .
Q. Which analytical techniques verify the purity and structure of synthesized derivatives?
- Methodological Answer :
- Thin-layer chromatography (TLC) with silica gel G plates and a mobile phase of ethyl acetate:methanol:water (10:1:1) confirms reaction progress .
- FT-IR and ¹H-NMR spectroscopy validate functional groups and structural integrity, while melting point analysis ensures purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for benzothiazole derivatives?
- Methodological Answer :
- Discrepancies in antimicrobial or anti-inflammatory activities may arise from substituent variations (e.g., fluoro vs. chloro groups) or assay conditions .
- Standardize in vitro assays (e.g., MIC for antifungals) and cross-validate with in vivo models (e.g., rodent pain thresholds for analgesics) to reconcile data .
Q. What strategies enhance the antifungal efficacy of this compound derivatives?
- Methodological Answer :
- Complexation with Cu(II) ions increases antifungal activity against Alternaria alternata; fungitoxicity correlates with surfactant concentration (e.g., 100–500 ppm) .
- Introduce electron-withdrawing groups (e.g., sulfonamides) at position 5 to improve binding to fungal enzyme active sites .
Q. How do structural modifications influence carbonic anhydrase inhibition?
- Methodological Answer :
- Proton transfer salts (e.g., N-(3-sulfamoylphenyl)maleamide) exhibit enhanced inhibition due to improved hydrogen bonding with zinc-containing enzyme active sites .
- Substituents at position 6 (e.g., fluoro groups) alter steric hindrance, affecting IC₅₀ values in enzyme assays .
Q. What eco-friendly approaches are available for synthesizing and disposing of benzothiazole derivatives?
- Methodological Answer :
- Use water-based reaction media or ionic liquids to reduce solvent toxicity .
- Deactivate waste via neutralization (e.g., with dilute acetic acid) and collaborate with certified waste management agencies for disposal .
Q. Experimental Design Considerations
Q. How to design in vivo studies for evaluating analgesic activity of benzothiazole derivatives?
- Methodological Answer :
- Use the acetic acid-induced writhing test in mice, administering derivatives (50–100 mg/kg) intraperitoneally. Compare results with standard analgesics (e.g., aspirin) and validate via statistical analysis (p < 0.05) .
Q. What precautions are critical when scaling up synthesis of this compound?
- Methodological Answer :
- Implement controlled exothermic conditions (e.g., cooling baths) during thiourea cyclization to prevent thermal runaway .
- Monitor reaction progress via HPLC to detect intermediates and optimize yield .
Q. Data Interpretation Guidelines
Q. How to analyze conflicting cytotoxicity and therapeutic efficacy data?
- Methodological Answer :
- Perform dose-response curves (e.g., 10–100 µM) to distinguish cytotoxic vs. therapeutic thresholds .
- Use molecular docking simulations to predict binding affinities and correlate with in vitro results .
Properties
IUPAC Name |
6-chloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXKIDUTPOHPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059120 | |
Record name | 2-Benzothiazolamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-24-9 | |
Record name | 2-Amino-6-chlorobenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-benzothiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolamine, 6-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Benzothiazolamine, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorobenzothiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.185 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-2-BENZOTHIAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U337T5UFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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